molecular formula C15H16ClN3O2S B2944830 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 2034431-12-2

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

Cat. No.: B2944830
CAS No.: 2034431-12-2
M. Wt: 337.82
InChI Key: APEZTIXYGSURKS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings. It includes a piperidine ring, which is a common motif in many pharmaceuticals, and a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . It also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. This could include the formation of the piperidine ring, the introduction of the pyridine ring, and the formation of the thiazole ring. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyridine and piperidine rings would likely make those parts of the molecule more polar, while the carbon-rich thiazole ring might be less polar.


Chemical Reactions Analysis

The reactivity of this compound would depend on its structure. The nitrogen in the pyridine and piperidine rings could potentially act as a base, accepting a proton and forming a bond. The sulfur in the thiazole ring might also be reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen and sulfur in the molecule could affect its polarity, solubility, and reactivity.

Scientific Research Applications

Anticancer and Antimicrobial Agents

Compounds incorporating heterocyclic entities like oxazole, pyrazoline, and pyridine have been synthesized and evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). One specific compound demonstrated high potency, highlighting the potential of these heterocycles in developing novel anticancer drugs. Additionally, these compounds exhibited significant in vitro antibacterial and antifungal activities, suggesting their utility in overcoming microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).

Structural and Theoretical Studies

The synthesis and characterization of compounds, including those with piperidinyl and difluorophenyl groups, have been reported with detailed structural analysis via X-ray diffraction studies. These studies not only confirm the molecular structures but also provide insights into intermolecular interactions, contributing to the understanding of their physical and chemical properties. Such detailed analyses are crucial for the rational design of compounds with desired biological or physical attributes (C. S. Karthik, K. Kumara, S. Naveen, et al., 2021).

Antimicrobial Activity

The investigation into 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives demonstrated their effectiveness against pathogenic bacterial and fungal strains. Such studies are vital for the development of new antimicrobial agents, especially in the context of increasing resistance to existing drugs. The identification of compounds with good antimicrobial activity provides a basis for further research and development towards new therapeutic agents (L. Mallesha, K. Mohana, 2014).

Synthesis and Evaluation of Pyridine Derivatives

The synthesis of new pyridine derivatives and their evaluation for antimicrobial activity represents an ongoing effort to find effective compounds against various microbial pathogens. The creation of compounds with varying structures and the assessment of their biological activities are fundamental steps in the discovery of new drugs (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Future Directions

The future research directions for this compound could include studying its synthesis, its reactivity, and its potential uses. This could involve laboratory experiments to synthesize the compound and test its properties, as well as computational studies to predict its behavior .

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c1-10-14(22-9-18-10)15(20)19-6-3-11(4-7-19)21-13-2-5-17-8-12(13)16/h2,5,8-9,11H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEZTIXYGSURKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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